molecular formula C8H8Cl2O B13701655 2-Chloro-5-(chloromethoxy)toluene

2-Chloro-5-(chloromethoxy)toluene

Cat. No.: B13701655
M. Wt: 191.05 g/mol
InChI Key: DITGKEQTHXANDX-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethoxy)toluene is a substituted toluene derivative featuring a methyl group (C₆H₅–CH₃) with chlorine and chloromethoxy (–OCH₂Cl) substituents at positions 2 and 5, respectively. For example:

  • Synthesis pathways: Reactions involving chloroacetyl or chloromethoxy precursors, as seen in the synthesis of 2-chloro-5-(methylthio)aniline hydrochloride (condensation in toluene at 140°C) or coupling using HATU and triethylamine in dichloromethane .
  • Applications: Potential use as an intermediate in pharmaceuticals or agrochemicals, inferred from the role of analogous chlorinated aromatic compounds in ligand synthesis or antimicrobial precursors .

Properties

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

1-chloro-4-(chloromethoxy)-2-methylbenzene

InChI

InChI=1S/C8H8Cl2O/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4H,5H2,1H3

InChI Key

DITGKEQTHXANDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(chloromethoxy)toluene typically involves the chlorination of toluene derivatives. One common method is the catalytic chlorination of m-nitrotoluene using chlorine as a chlorination reagent and a transition metal or its corresponding salt as a catalyst . This process ensures high conversion rates and selectivity, making it suitable for industrial applications.

Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The process is designed to be cost-effective and environmentally friendly, addressing concerns related to waste management and resource utilization .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(chloromethoxy)toluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-5-(chloromethoxy)toluene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways involving chlorinated aromatic compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, synthetic rubber, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chloromethoxy)toluene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also undergo nucleophilic substitution, where nucleophiles attack the carbon atoms bonded to chlorine, leading to the formation of new compounds. These reactions are facilitated by the presence of electron-withdrawing chlorine atoms, which increase the reactivity of the aromatic ring .

Comparison with Similar Compounds

Structural and Physical Properties

Key differences in molecular weight, polarity, and volatility arise from substituent variations. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water) Key Properties References
Toluene C₇H₈ 92.14 110.62 0.05 g/L Hydrophobic, volatile
Chloroethane C₂H₅Cl 64.51 12.3* Slightly soluble Highly volatile, anesthetic
2-Chloro-5-(methylthio)aniline hydrochloride C₈H₁₁Cl₂NS 224.15 N/A N/A Intermediate in NMDA ligand synthesis
2-Chloro-5-(chloromethoxy)toluene (inferred) C₈H₇Cl₂O 189.90 >200 (estimated) Low Polar, reactive substituents

Notes:

  • The chloromethoxy group in this compound increases molecular weight and polarity compared to toluene, reducing volatility and water solubility .
  • Chloroethane’s simple structure contrasts sharply with aromatic chlorinated compounds, highlighting the impact of aromaticity on stability and applications .

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